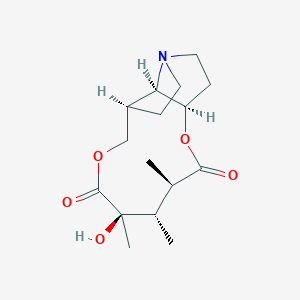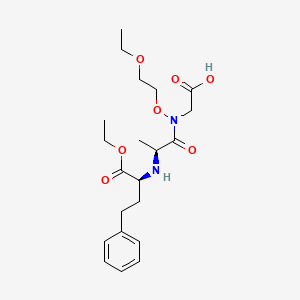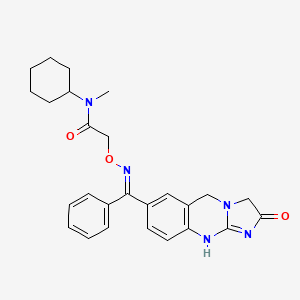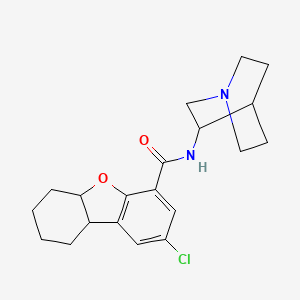
Rimonabant hydrochloride
概要
説明
Rimonabant hydrochloride is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis . It is an inverse agonist for the cannabinoid receptor CB1 . Its main avenue of effect is reduction in appetite . Rimonabant is the first selective CB1 receptor blocker to be approved for use anywhere in the world .
Synthesis Analysis
A novel and practical synthesis of Rimonabant hydrochloride has been reported . This new strategy is more competitive and features simplified work-up processes .Molecular Structure Analysis
The molecular formula of Rimonabant hydrochloride is C22H22Cl4N4O . The molecular weight is 500.2 g/mol . The structure includes a pyrazole and piperidine derivative .Chemical Reactions Analysis
Rimonabant has been shown to have a significant effect on metabolic risk factors in overweight patients . It results in moderate weight loss and improvement in several metabolic variables, including high-density lipoprotein cholesterol and triglyceride levels .科学的研究の応用
Obesity and Metabolic Disorders
Rimonabant hydrochloride has been used in the treatment of obesity as it acts as an inverse agonist for the cannabinoid receptor CB1, which is associated with appetite reduction. It has shown effects on weight loss and improving metabolic parameters .
Cardiovascular Health
Studies have indicated that Rimonabant may have a role in reducing cardiac oxidative stress by boosting antioxidant defense mechanisms, which could be beneficial in managing age-related cardiovascular issues .
Neurological Applications
Rimonabant has been explored for its potential in treating central neuropathic pain in multiple sclerosis patients and improving walking abilities in individuals with incomplete spinal cord injuries .
Anti-Inflammatory Effects
The compound has demonstrated the ability to alleviate age-related inflammatory responses, potentially through the modulation of NF-κB, TNF-α, and MPO levels .
Metabolic Effects Beyond CNS
Blocking CB1 receptors with Rimonabant leads to intriguing metabolic effects, some of which appear to occur outside the central nervous system (CNS), indicating a broader scope of potential therapeutic applications .
作用機序
Target of Action
Rimonabant hydrochloride primarily targets the cannabinoid receptor CB1 . The CB1 receptor is part of the endocannabinoid system, which plays a significant role in appetitive drive and associated behaviors .
Mode of Action
Rimonabant hydrochloride acts as an inverse agonist for the CB1 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. By blocking the CB1 receptor, rimonabant hydrochloride attenuates the activity of the endocannabinoid system, which can have therapeutic benefits in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system .
Biochemical Pathways
It is known that the endocannabinoid system, where the cb1 receptor is a key player, is involved in a variety of physiological processes including appetite regulation and energy balance . Additionally, rimonabant hydrochloride has been associated with alterations related to Nrf2- and NF-κB-mediated pathways, which are important in maintaining redox balance .
Pharmacokinetics
Rimonabant hydrochloride is metabolized by the cytochrome P450 (CYP) 3A and amidohydrolase pathways . It is eliminated predominantly through biliary excretion into the feces (≈86%) as unchanged drug and metabolites; only ≈3% is eliminated in the urine . The elimination half-life is variable: 6 to 9 days with normal BMI and 16 days if BMI >30 .
Result of Action
The primary result of rimonabant hydrochloride’s action is a reduction in appetite . In clinical trials, patients taking rimonabant hydrochloride had significant weight loss, decrease in waist circumference, improved insulin sensitivity, and increases in HDL cholesterol, compared to patients on placebo .
Action Environment
The action, efficacy, and stability of rimonabant hydrochloride can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by the patient’s body mass index (BMI) . .
Safety and Hazards
Rimonabant was found to increase suicidal thinking and depression, which led to its rejection for approval for use in the United States . Other common side effects included insomnia, nausea, vomiting, diarrhoea, and fatigue . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
将来の方向性
特性
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYOKXLUFHOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166495 | |
| Record name | Rimonabant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158681-13-1 | |
| Record name | Rimonabant hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158681-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimonabant hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158681131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimonabant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158681-13-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMONABANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL0V2LQZ09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















